

A Comparative Analysis of the Cytotoxic Effects of Jaspine B and its Stereoisomers

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Compound of Interest

Compound Name: NSC 601980

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Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered significant attention in the field of oncology for its potent cytotoxic activities against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of Jaspine B and its synthetic stereoisomers, supported by experimental data. We delve into the differential potencies, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Comparative Cytotoxicity Data

The cytotoxic efficacy of Jaspine B and its stereoisomers has been evaluated across various human cancer cell lines. The data, primarily presented as half-maximal inhibitory concentration (IC₅₀) or lethal dose 50 (LD₅₀) values, consistently demonstrates that the natural (2S, 3S, 4R)-stereoisomer of Jaspine B exhibits the most potent cytotoxic effects.

Table 1: Comparative Cytotoxicity (IC₅₀/LD₅₀ in μ M) of Jaspine B and its Stereoisomers in Human Cancer Cell Lines

Compound	MDA-							NIH
	HGC-A549	27	MB-231	T98	U87	HEK293T	HeLa (Cervical Cancer)	
Compound	(Lung Carcinoma)	(Gastric Cancer)	(Breast Adeno carcinoma)	(Glioblastoma a)	(Glioblastoma a)	(Embryonal Kidney)	(Cervical Cancer)	3T3 (Mouse Embryonic Fibroblast)
Jaspine B	2.05[1]	7.3 ± 0.7	2.1 ± 0.2	4.5 ± 2.0	3.2 ± 0.9	9.5 ± 1.2	0.61 ± 0.27[2]	4.6 ± 0.9[2][3]
2-epi-Jaspine B	less toxic than Jaspine B	10-20 times	12.5 ± 0.9	-	-	-	-	-
3-epi-Jaspine B	less toxic than Jaspine B	10-20 times	Similar to Jaspine B	-	-	-	-	-
2,3-epi-Jaspine B	less toxic than Jaspine B	10-20 times	Similar to Jaspine B	-	-	-	-	-

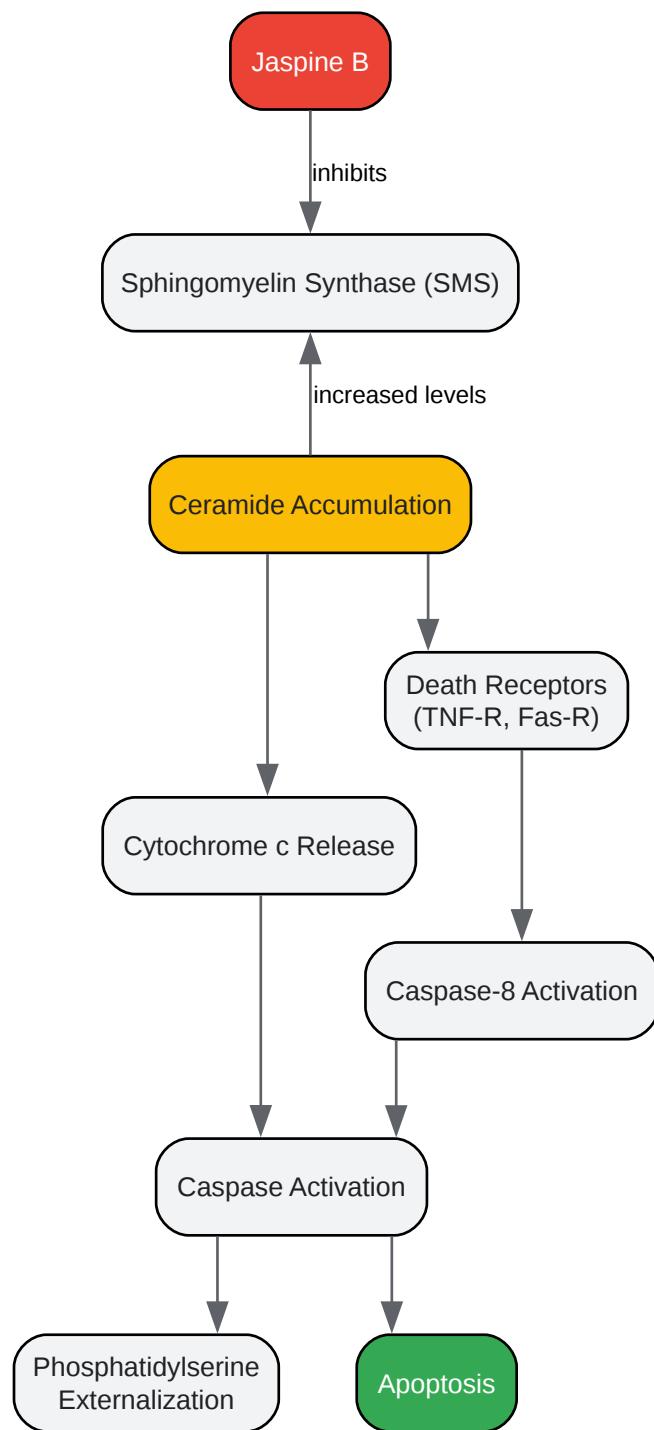
Note: Some studies report qualitative comparisons of toxicity. For A549 cells, diastereomeric Jaspine B were found to be 10-20 times less toxic than the natural Jaspine B.[\[4\]](#)

Mechanisms of Action: A Dual Mode of Cell Death

Jaspine B and its stereoisomers induce cytotoxicity through at least two distinct signaling pathways, leading to either apoptosis or a non-apoptotic form of cell death known as methuosis. The prevailing mechanism can be cell-type dependent.

Apoptosis via Disruption of Sphingolipid Metabolism

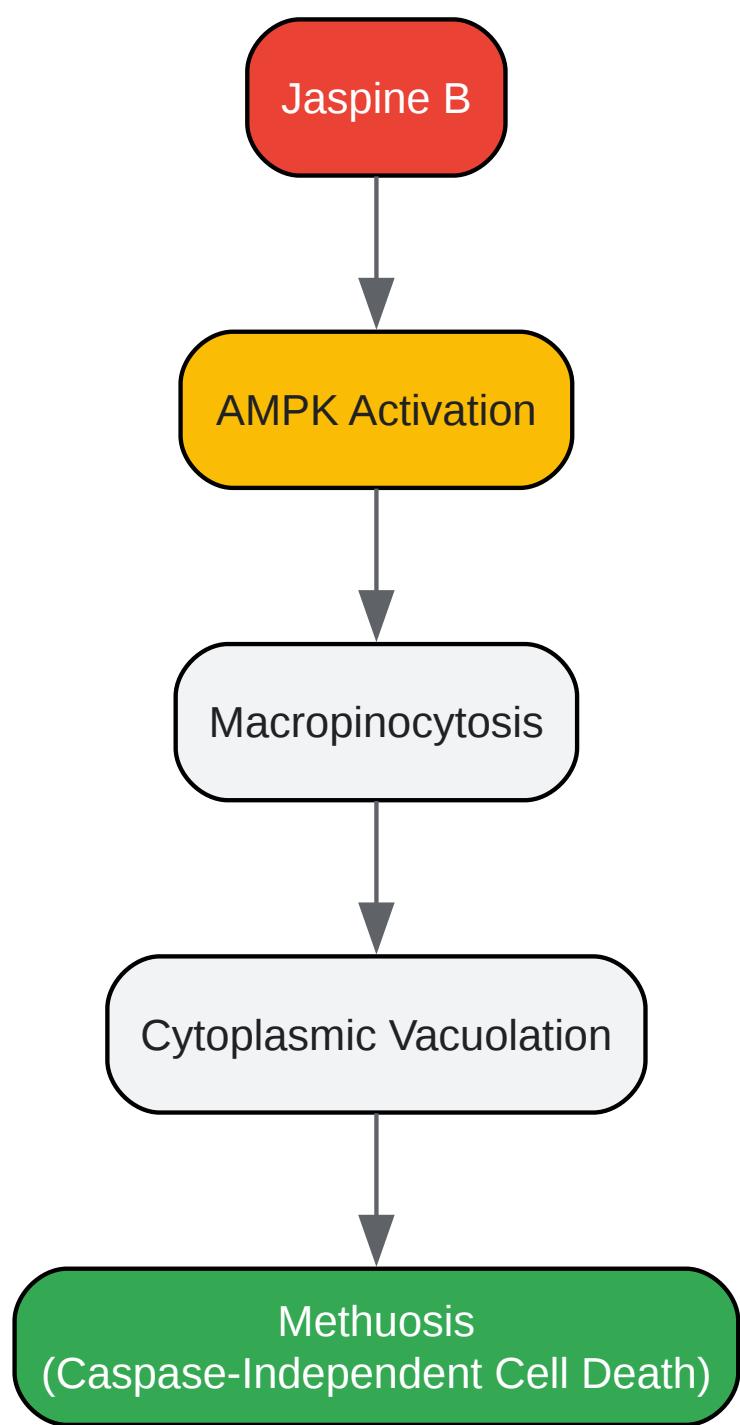
In several cancer cell lines, including melanoma and HeLa cells, Jaspine B triggers apoptosis by interfering with ceramide metabolism.[\[2\]](#)[\[3\]](#)[\[5\]](#) It acts as an inhibitor of sphingomyelin synthase (SMS), an enzyme responsible for the conversion of ceramide to sphingomyelin. This inhibition leads to an intracellular accumulation of ceramide, a pro-apoptotic lipid second messenger. The elevated ceramide levels initiate a signaling cascade that includes the externalization of phosphatidylserine, release of cytochrome c from the mitochondria, and subsequent activation of caspases, ultimately leading to programmed cell death.[\[5\]](#) Studies in HeLa cells have also shown an upregulation of TNF- α , FasL, and caspase-8, indicating the involvement of the extrinsic apoptosis pathway.[\[2\]](#)[\[3\]](#)

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Jaspine B-induced Apoptosis Pathway.

Methuosis: A Caspase-Independent Cell Death

In other cancer cell lines, such as lung adenocarcinoma A549 cells, Jaspine B induces a form of caspase-independent cell death called methuosis.[1] This process is characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[1][6] The signaling pathway leading to methuosis involves the activation of 5' AMP-activated protein kinase (AMPK).[1] Notably, this pathway appears to be independent of the well-established PI3K/Akt/mTORC1 signaling axis, which is often implicated in other forms of programmed cell death.[1] The pan-caspase inhibitor z-VAD does not rescue cells from Jaspine B-induced cytotoxicity in this context, confirming the non-apoptotic nature of this cell death mechanism.[6]



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